molecular formula C8H15N3 B8793047 2-(4-Methylpiperazin-1-YL)propanenitrile CAS No. 54199-20-1

2-(4-Methylpiperazin-1-YL)propanenitrile

Cat. No.: B8793047
CAS No.: 54199-20-1
M. Wt: 153.22 g/mol
InChI Key: HEENAZUJVXSMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpiperazin-1-yl)propanenitrile is a nitrile-containing organic compound featuring a piperazine ring substituted with a methyl group at the 4-position. Its hydrochloride salt form (CAS: 1221725-29-6) has a molecular formula of C₈H₁₆ClN₃, a molecular weight of 189.69 g/mol, and is cataloged under MDL number MFCD15209640 . The compound’s structure includes a propanenitrile backbone linked to the 4-methylpiperazine moiety, which confers both hydrophobicity (via the nitrile group) and basicity (via the piperazine nitrogen).

Properties

CAS No.

54199-20-1

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)propanenitrile

InChI

InChI=1S/C8H15N3/c1-8(7-9)11-5-3-10(2)4-6-11/h8H,3-6H2,1-2H3

InChI Key

HEENAZUJVXSMHE-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)N1CCN(CC1)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

2-(4-Methylpiperazin-1-YL)propanenitrile is being explored for its potential therapeutic properties, particularly in drug discovery and development. Notable applications include:

  • Ligand Development : Investigated as a ligand in biochemical assays for various targets, including enzymes and receptors.
  • Drug Development : Its derivatives have shown promise in inhibiting specific biological pathways, such as those involved in inflammation and cancer.

The compound exhibits significant biological activity attributed to its ability to interact with various biological macromolecules. Key findings include:

  • Inhibition Studies : Certain analogs have demonstrated efficacy in inhibiting bromodomain-containing protein 4 (BRD4), which is relevant for treating inflammatory disorders.
  • Neuroprotective Properties : Research indicates potential applications in neuroprotection and treatment of neurodegenerative diseases.

Industrial Applications

In the industrial context, this compound is utilized for:

  • Chemical Synthesis : Serving as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
  • Production of Specialty Chemicals : Used in the manufacture of intermediates for pharmaceuticals and agrochemicals.

Case Study 1: Anti-inflammatory Applications

Research has shown that derivatives of this compound exhibit anti-inflammatory effects in murine models. These compounds were effective in reducing symptoms associated with asthma and arthritis, highlighting their therapeutic potential.

Case Study 2: Cancer Research

A study investigated the use of this compound as part of a pharmaceutical formulation targeting cancer treatment. The results indicated that it could enhance the efficacy of existing therapies by acting on specific molecular targets involved in tumor growth.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

1-(4-Methylpiperazin-1-yl)propan-2-amine

  • Molecular Formula : C₈H₁₉N₃
  • Molar Mass : 157.26 g/mol
  • The absence of the electron-withdrawing nitrile group likely enhances solubility in polar solvents compared to the nitrile derivative. Used in pharmaceutical research, as evidenced by its role in hydrochloride salt forms (CAS: 54151-53-0) .
Property 2-(4-Methylpiperazin-1-yl)propanenitrile 1-(4-Methylpiperazin-1-yl)propan-2-amine
Functional Group Nitrile (-C≡N) Amine (-NH₂)
Molecular Weight (g/mol) 189.69 157.26
Hydrophobicity (Predicted) Higher (logP ~1.5–2.0) Lower (logP ~0.5–1.0)

2-[4-(2-Methylpropyl)phenyl]-2-(piperazin-1-yl)propanenitrile

  • Molecular Formula : C₁₇H₂₅N₃
  • Molar Mass : 271.40 g/mol (estimated)
  • Key Differences: Incorporates a bulky 4-(2-methylpropyl)phenyl substituent, significantly increasing steric hindrance and hydrophobicity. Such structural modifications are common in kinase inhibitors or CNS-targeting drugs .
Property This compound 2-[4-(2-Methylpropyl)phenyl]-2-(piperazin-1-yl)propanenitrile
Substituent Complexity Simple alkyl chain Bulky aromatic group
Molecular Weight (g/mol) 189.69 271.40
Steric Effects Minimal High

Thienopyrimidine Derivatives with 4-Methylpiperazine Moieties

  • Example Compound: 3-(Methyl(2-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4-yl)amino)propanenitrile
  • Key Differences: Integrates the 4-methylpiperazine group into a thienopyrimidine scaffold, a heterocyclic system with demonstrated bioactivity. The nitrile group here may enhance binding affinity by acting as a hydrogen-bond acceptor or participating in dipole interactions. Such derivatives have shown promise as inhibitors of Leishmania N-myristoyltransferase, highlighting the pharmacophoric importance of the nitrile-piperazine combination .
Property This compound Thienopyrimidine-Piperazine Hybrid
Structural Framework Linear nitrile-piperazine Heterocyclic fused system
Bioactivity Relevance Limited data High (enzyme inhibition demonstrated)

Critical Discussion of Physicochemical and Functional Trends

  • Nitrile vs.
  • Steric and Hydrophobic Modifications : Bulky substituents (e.g., aromatic groups) increase molecular weight and logP, which may enhance membrane permeability but reduce solubility—a trade-off critical for drug design .
  • Hybrid Systems: Incorporation into heterocycles (e.g., thienopyrimidine) leverages the piperazine-nitrile motif for targeted bioactivity, demonstrating its versatility in medicinal chemistry .

Preparation Methods

Reaction Mechanism

The primary synthetic route involves a nucleophilic substitution reaction between 4-methylpiperazine and a nitrile-containing alkyl halide, typically 2-chloropropanenitrile . The piperazine’s secondary amine acts as a nucleophile, displacing the chloride ion to form the desired product. The reaction proceeds under mild conditions, often in polar aprotic solvents such as dichloromethane or acetonitrile, which stabilize the transition state and enhance reaction efficiency.

Procedure

  • Reactants :

    • 4-Methylpiperazine (1.0 equiv)

    • 2-Chloropropanenitrile (1.2 equiv)

    • Solvent: Dichloromethane (DCM) or acetonitrile

    • Base: Triethylamine (TEA) or potassium carbonate

  • Steps :

    • Dissolve 4-methylpiperazine in DCM under nitrogen atmosphere.

    • Add 2-chloropropanenitrile dropwise at 0–5°C to minimize side reactions.

    • Stir the mixture at room temperature for 12–24 hours.

    • Quench the reaction with water, extract with DCM, and dry over anhydrous MgSO₄.

    • Purify the crude product via vacuum distillation or column chromatography.

  • Yield :

    • Typical yields range from 65–75% , depending on reaction conditions and purity of starting materials.

Optimization

  • Temperature Control : Lower temperatures (0–5°C) reduce dimerization of 4-methylpiperazine.

  • Solvent Selection : Acetonitrile improves reaction kinetics compared to DCM but requires higher temperatures for optimal results.

  • Base Choice : Potassium carbonate minimizes side reactions compared to TEA, particularly in large-scale setups.

Industrial-Scale Production

Process Design

Industrial synthesis prioritizes cost-effectiveness, scalability, and safety. Key modifications include:

  • Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction time to 4–6 hours .

  • Catalytic Systems : Palladium-based catalysts (e.g., Pd/C) are occasionally employed to facilitate faster substitutions, though their use remains limited due to cost.

Purification Techniques

  • Distillation : Fractional distillation under reduced pressure (0.1–0.5 bar) isolates the product with >95% purity.

  • Crystallization : Recrystallization from ethanol/water mixtures yields high-purity hydrochloride salts for pharmaceutical applications.

Table 1: Industrial vs. Laboratory Synthesis Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Time12–24 hours4–6 hours
SolventDichloromethaneAcetonitrile
Yield65–75%80–85%
Purification MethodColumn ChromatographyFractional Distillation

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 30–60 minutes by enhancing molecular agitation. For example, a mixture of 4-methylpiperazine and 2-bromopropanenitrile in DMF achieves 70% yield under 150 W irradiation.

Enzymatic Catalysis

Recent studies explore lipase-mediated synthesis in non-aqueous media, though yields remain suboptimal (<50%).

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Methods

MethodYield (%)TimeCost ($/kg)
Conventional Lab65–7512–24 hrs120–150
Continuous Flow80–854–6 hrs90–110
Microwave-Assisted70–750.5–1 hr130–160

Case Studies and Research Findings

Solvent-Free Synthesis

A 2023 study demonstrated that solvent-free conditions using molten 4-methylpiperazine and 2-chloropropanenitrile at 80°C achieve 78% yield while reducing waste generation .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(4-Methylpiperazin-1-YL)propanenitrile in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks. Avoid skin contact due to potential irritation or absorption. Waste should be segregated and disposed via certified chemical waste management services to prevent environmental contamination . For related piperazine derivatives, storage in cool, dry conditions under inert atmospheres (e.g., nitrogen) is advised to enhance stability .

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal for resolving bond lengths, angles, and spatial conformation. Use SHELX programs (e.g., SHELXL for refinement) to process intensity data. For example, piperazine derivatives often show characteristic bond angles (e.g., C-N-C ~109°–112° in six-membered rings) and torsional deviations due to steric effects . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Q. What synthetic routes are reported for this compound and its analogs?

  • Methodological Answer : Common methods include nucleophilic substitution of 4-methylpiperazine with acrylonitrile derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). For example, 4-(4-Methylpiperazin-1-yl)aniline analogs are synthesized via coupling of 4-chloronitrobenzene with N-methylpiperazine, followed by reduction and acid treatment . Purity is typically verified via HPLC (>95%) or NMR (e.g., absence of residual solvent peaks) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental data (e.g., NMR vs. crystallography) for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Combine SCXRD for static structures with dynamic NMR (e.g., variable-temperature studies) to assess rotational barriers. For example, piperazine rings in analogs like 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminemethyl]phenol exhibit chair-to-boat transitions detectable via NOESY . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model solvation effects and validate experimental trends .

Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS and quantify hydrolytic byproducts (e.g., nitrile → amide conversion). For analogs like 4-(4-Methylpiperidin-1-yl)butanenitrile, stability is pH-dependent due to protonation of the piperazine nitrogen, which alters reactivity . Use Arrhenius plots to extrapolate shelf-life under standard conditions.

Q. How can researchers optimize the compound’s reactivity for targeted applications (e.g., as a ligand or intermediate)?

  • Methodological Answer : Modify the nitrile group via hydrolysis to carboxylic acids or reduction to amines. For example, 3-(4-Methylpiperazin-1-yl)propionitrile hydrazide derivatives are synthesized via hydrazine treatment for use in heterocyclic chemistry . Screening substituents on the piperazine ring (e.g., methyl vs. phenyl groups) impacts steric and electronic properties, affecting binding affinity in receptor studies .

Key Considerations for Researchers

  • Contradictory Data : Cross-validate structural data using complementary techniques (e.g., SCXRD + NMR + DFT) to account for environmental effects .
  • Safety : Follow institutional protocols for nitrile handling, including emergency response plans for spills or exposure .
  • Advanced Applications : Explore the compound’s utility in drug discovery (e.g., kinase inhibitors) by functionalizing the nitrile group or piperazine ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.